
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is an organic compound with a complex structure that includes a chlorobenzyl group, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group transformations. For instance, the synthesis might begin with the reaction of 3-chlorobenzyl chloride with a suitable nucleophile to introduce the chlorobenzyl group. This is followed by the formation of the pyridine ring through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups depending on the nucleophile.
Scientific Research Applications
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound in medicinal chemistry.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the phenyl group.
1-(3-Chlorobenzyl)-2-oxo-5-methyl-1,2-dihydro-3-pyridinecarbonitrile: Similar structure with a methyl group instead of a phenyl group.
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-4-pyridinecarbonitrile: Similar structure with a different position of the nitrile group.
Uniqueness
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a phenyl group, and a pyridinecarbonitrile moiety. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C19H13ClN2O with a molar mass of approximately 320.77 g/mol. The compound features notable physicochemical properties such as:
Property | Value |
---|---|
Molecular Formula | C19H13ClN2O |
Molar Mass | 320.77 g/mol |
Boiling Point | Predicted 521.3 °C |
Density | 1.43 g/cm³ |
pKa | -5.12 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridine Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.
- Addition of the Phenyl Group : Often via Friedel-Crafts acylation.
- Formation of the Carbonitrile Group : Through cyanation reactions using suitable agents.
These synthetic routes can be optimized in industrial settings to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its utility as a lead compound in developing new antimicrobial agents .
Antitumor Activity
In vitro studies have shown that derivatives of this compound possess significant antitumor activity. For example, compounds related to this compound have been tested against cancer cell lines, revealing cytotoxic effects .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinase activities or modulate neurotransmitter systems . The exact pathways are still under investigation but may include alterations in cell signaling processes leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis.
Case Studies
A notable case study involved testing the compound's efficacy in inhibiting tumor growth in murine models. The results indicated a dose-dependent reduction in tumor size when administered at specific concentrations . Additionally, the compound's interactions with GABA receptors have been studied, revealing potential neuropharmacological applications .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-18-8-4-5-14(9-18)12-22-13-17(10-16(11-21)19(22)23)15-6-2-1-3-7-15/h1-10,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEHGBCOBYGNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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